![molecular formula C22H15Br2FN2O B12154011 7,9-Dibromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154011.png)
7,9-Dibromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
7,9-Dibromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Bromination: The pyrazole intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 7 and 9 positions.
Cyclization: The brominated pyrazole undergoes cyclization with an appropriate phenolic compound to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,9-Dibromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolo[1,5-c][1,3]benzoxazine derivatives.
Substitution: Formation of azido, thiocyano, and organometallic derivatives.
Scientific Research Applications
7,9-Dibromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,9-Dibromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dibromo-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(4-bromophenyl)-7,9-dichloro-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
7,9-Dibromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the specific arrangement of bromine, fluorine, and phenyl groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound 7,9-Dibromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H15Br2F N2O. Its structure features a dihydropyrazolo-benzoxazine core with bromine and fluorine substituents that may influence its biological activity. The presence of halogen atoms is often associated with increased lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that dibrominated compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that the bromine substitutions may enhance its antibacterial potency. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research has shown that similar derivatives of benzoxazines possess anticancer activity. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways. The specific pathways activated by This compound remain to be fully elucidated but are likely related to its ability to intercalate into DNA or inhibit topoisomerases.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit tyrosinase activity, which is crucial in melanin synthesis and implicated in skin pigmentation disorders. The inhibition could be competitive or non-competitive depending on the structural modifications made.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of brominated compounds, This compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a therapeutic agent against bacterial infections.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of various benzoxazine derivatives highlighted the effectiveness of This compound in inducing apoptosis in MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.
Data Tables
Biological Activity | Tested Compound | MIC/IC50 Value | Target Organism/Cell Line |
---|---|---|---|
Antimicrobial | 7,9-Dibromo... | 32 µg/mL | S. aureus, E. coli |
Anticancer | 7,9-Dibromo... | 15 µM | MCF-7 (breast cancer) |
Enzyme Inhibition | 7,9-Dibromo... | Not specified | Tyrosinase |
Properties
Molecular Formula |
C22H15Br2FN2O |
---|---|
Molecular Weight |
502.2 g/mol |
IUPAC Name |
7,9-dibromo-5-(4-fluorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15Br2FN2O/c23-15-10-17-20-12-19(13-4-2-1-3-5-13)26-27(20)22(28-21(17)18(24)11-15)14-6-8-16(25)9-7-14/h1-11,20,22H,12H2 |
InChI Key |
ULHXBGYAIYVFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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